![molecular formula C14H19Cl2N3S B1435971 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride CAS No. 2108381-82-2](/img/structure/B1435971.png)

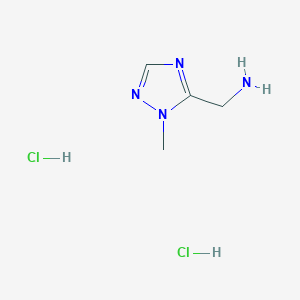

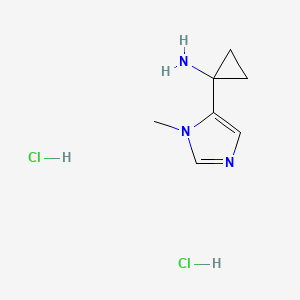

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

Übersicht

Beschreibung

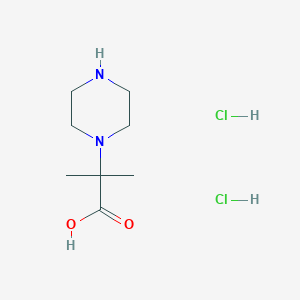

“1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride” is a chemical compound with the molecular formula C14H18ClN3S . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride” consists of a piperazine ring attached to a thiazole ring with a methylphenyl group . The molecular weight is 295.83 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Antidepressant and Antianxiety Activities

Research into novel derivatives of piperazine compounds has shown significant promise in pharmacological evaluation, particularly in the area of antidepressant and antianxiety activities. One study described the synthesis and pharmacological evaluation of novel derivatives, highlighting their potent antidepressant and antianxiety effects in albino mice, as assessed by behavioral despair and plus maze methods, respectively (J. Kumar et al., 2017).

Anticancer Activity

Another avenue of research has been the exploration of 1,3-thiazole derivatives for anticancer applications. A study investigated the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, revealing compounds with a piperazine substituent to exhibit significant efficacy against various cancer cell lines, including lung, kidney, CNS, and breast cancer, among others (Kostyantyn Turov, 2020).

Antidiabetic Properties

Further research into piperazine derivatives identified new antidiabetic compounds, with specific structures showing high potency in a rat model of diabetes. This research emphasizes the importance of structural modifications to enhance antidiabetic activity, presenting promising candidates for clinical investigations (Gaëlle Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel piperazine compounds for antimicrobial and antifungal activities have been a significant area of study. Various compounds have been synthesized and tested against a range of microorganisms, showing good to moderate activities, which points to the potential of these compounds in treating infectious diseases (H. Bektaş et al., 2010).

Biological Evaluation of Novel Compounds

The design and synthesis of novel compounds containing the piperazine moiety, aimed at various therapeutic targets such as bacterial biofilm and MurB inhibitors, have shown potent biological activities. These studies underline the versatility of piperazine derivatives in addressing a wide range of biological challenges, offering new insights into drug discovery and development (Ahmed E. M. Mekky, S. Sanad, 2020).

Zukünftige Richtungen

The future directions for “1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride” and similar compounds likely involve further exploration of their synthesis methods and potential applications, particularly in the field of medicinal chemistry given the wide range of biological and pharmaceutical activity of piperazine derivatives .

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S.2ClH/c1-11-2-4-12(5-3-11)13-10-18-14(16-13)17-8-6-15-7-9-17;;/h2-5,10,15H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVUALZWPWMEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)

![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)

![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)